molecular formula C16H29N3O2 B13898844 Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B13898844
M. Wt: 295.42 g/mol
InChI Key: IZWBCFKUDPGCAM-UHFFFAOYSA-N
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Description

Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a key chemical intermediate in pharmaceutical research, particularly in the development of novel kinase inhibitors. Its core structure features a rigid, three-dimensional [3.1.1] bicyclic system, a trans-4-aminocyclohexyl group known for influencing conformational and physiochemical properties, and a Boc-protecting group, making it a versatile scaffold for further synthetic elaboration. This compound is of significant interest in medicinal chemistry for its potential application in targeted cancer therapies. Its structural framework is closely related to advanced compounds designed to inhibit specific kinases, such as the FMS-like tyrosine kinase 3 (FLT3), which is a critical target in acute myeloid leukemia (AML) research. The presence of the amine functionality allows for the generation of diverse analogs, such as sulfonamides and amides, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, the diazabicyclo[3.1.1]heptane core is a valuable isostere for piperazine and other saturated heterocycles, often employed to improve a drug candidate's metabolic stability and permeability. Research indicates that this specific scaffold is engineered to enhance blood-brain barrier penetration , expanding its potential utility from oncology to neuropharmacology for targeting central nervous system disorders. This reagent is intended for use by qualified researchers in the synthesis and development of next-generation therapeutic agents.

Properties

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

tert-butyl 3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)19-13-8-14(19)10-18(9-13)12-6-4-11(17)5-7-12/h11-14H,4-10,17H2,1-3H3

InChI Key

IZWBCFKUDPGCAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CN(C2)C3CCC(CC3)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound is generally approached via:

  • Construction of the 3,6-diazabicyclo[3.1.1]heptane core.
  • Introduction of the tert-butyl carboxylate protecting group at the 6-position.
  • Installation of the trans-4-aminocyclohexyl substituent at the 3-position.

The tert-butyl ester is commonly introduced via tert-butoxycarbonyl (Boc) protection of the carboxylic acid moiety, a standard method in synthetic organic chemistry to protect amines or carboxylic acids.

Reported Synthetic Procedure for tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

A verified preparation of the tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate intermediate (which is a key precursor to the target compound) is as follows:

Step Reagents and Conditions Description
1 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester (400 mg, 1.04 mmol) in DMF (2.5 mL) Starting material dissolved in DMF
2 Dodecanethiol (500 μL, 2.09 mmol) and lithium hydroxide hydrate (88 mg, 2.09 mmol) added Reaction mixture stirred at room temperature for 2 hours
3 Work-up: Dilution with hexanes-ethyl acetate (1:1), extraction with aqueous HCl, basification with NaOH to pH 13 Extraction of product into organic layer
4 Extraction with methylene chloride-methanol (9:1), drying, filtration, concentration Isolation of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate as white solid
Yield 167 mg (81%) High yield of pure intermediate

This method highlights the use of a sulfonyl-protected bicyclic acid ester, base-mediated deprotection, and subsequent extraction to isolate the tert-butyl ester protected bicyclic amine.

Purification and Characterization

Purification of the final compound and intermediates typically involves:

Characterization is usually confirmed by:

Data Table: Summary of Key Reagents and Conditions

Step Reagent/Intermediate Solvent Conditions Yield Notes
1 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid derivative DMF Stir at RT, 2 h with dodecanethiol, LiOH 81% Base-mediated deprotection and ester formation
2 tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Hexanes-EtOAc, aqueous HCl Extraction, basification to pH 13 - Organic extraction of product
3 Intermediate with leaving group at 3-position Suitable solvent (e.g., MeOH, DCM) Nucleophilic substitution or reductive amination with trans-4-aminocyclohexyl Variable Stereochemical control critical
4 Final product Various Purification by chromatography/crystallization - Confirmed by NMR, MS

Research Findings and Considerations

  • The tert-butyl ester protection is a well-established method for stabilizing carboxylic acids during multi-step syntheses and is compatible with various reaction conditions.
  • The bicyclic 3,6-diazabicyclo[3.1.1]heptane scaffold provides rigidity, which is beneficial for stereochemical control during substitution reactions.
  • The trans-4-aminocyclohexyl substituent introduces chirality and conformational constraints that require careful synthetic planning to achieve the desired stereochemistry.
  • The use of lithium hydroxide hydrate and dodecanethiol in DMF is an effective method for deprotection and ester formation in the bicyclic system.
  • Purity and stereochemical integrity are critical for biological activity; thus, analytical verification is essential.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and biological relevance:

Compound Name Substituent Molecular Weight Biological Target Key Properties/Activities
Target Compound trans-4-aminocyclohexyl 198.26 (base) nAChR (hypothesized) Expected enhanced stereoselectivity
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Benzyl 274.34 Intermediate for drug synthesis Improved lipophilicity
tert-Butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate 6-Chloropyridin-3-yl 310.13 PET imaging ligand (α7-nAChR) High radiochemical purity (>95%)
Compound 36 (4-methoxyanilino derivative) 4-Methoxyanilino 398.45 α4β2 nAChR Subnanomolar affinity (Ki = 0.12 nM)

Pharmacological and Physicochemical Differences

  • Receptor Affinity: Pyridinyl and anilino derivatives (e.g., Compound 36) exhibit subnanomolar affinity for α4β2 nAChRs due to aromatic π-π interactions .
  • Lipophilicity : The benzyl derivative (logP ~2.5) is more lipophilic than the target compound (estimated logP ~1.8), impacting blood-brain barrier penetration .
  • Metabolic Stability: The 4-aminocyclohexyl group may reduce oxidative metabolism compared to aryl-substituted analogs, as seen in where bulky substituents lower cytochrome P450 susceptibility.

Biological Activity

Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural attributes and biological activity. Its molecular formula is C10H18N2O2, and it has a molecular weight of 198.26 g/mol. This compound is characterized by its lipophilic nature, which enhances its bioavailability and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Reaction with tert-butyl alcohol : In the presence of coupling agents like dicyclohexylcarbodiimide (DCC), this method yields the desired tert-butyl ester.
  • Use of dimethyl sulfoxide (DMSO) : Potassium carbonate acts as a base to facilitate reactions under controlled temperatures, achieving high purity products.

Biological Activity

Preliminary studies indicate that this compound may interact with various biological targets, potentially influencing neurotransmission and metabolic pathways. The specific biological activities include:

  • Receptor Binding : Initial data suggest binding to certain receptors involved in neurotransmission.
  • Enzyme Interaction : Potential modulation of enzymes related to metabolic processes.

Further research utilizing techniques such as molecular docking and binding assays is necessary to elucidate the interaction profiles of this compound with biological systems.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally related compounds based on their similarity indices and biological activities:

Compound NameCAS NumberSimilarity Index
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate1212252-88-40.96
(R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate1263078-12-10.96
(R)-1-N-Boc-3-Methylaminopiperidine203941-94-00.96
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate309962-63-80.96
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate149771-44-80.94

These comparisons highlight the structural similarities yet distinct functional profiles that may influence their respective biological activities .

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